2-(benzylsulfanyl)-N'-{(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}propanehydrazide
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Overview
Description
2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its unique structural components, including a benzylsulfanyl group, a naphthalen-1-ylmethoxy group, and a propanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl.
Preparation of the Naphthalen-1-ylmethoxy Intermediate: This involves the reaction of naphthalene with methanol in the presence of a catalyst to form naphthalen-1-ylmethoxy.
Condensation Reaction: The final step involves the condensation of the benzylsulfanyl and naphthalen-1-ylmethoxy intermediates with propanehydrazide under specific conditions, such as the use of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzylsulfanyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halides, amines.
Scientific Research Applications
2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The pathways involved often include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(PHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE
- 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE
Uniqueness
2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific interactions and applications.
Properties
Molecular Formula |
C28H26N2O2S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C28H26N2O2S/c1-21(33-20-23-8-3-2-4-9-23)28(31)30-29-18-22-14-16-26(17-15-22)32-19-25-12-7-11-24-10-5-6-13-27(24)25/h2-18,21H,19-20H2,1H3,(H,30,31)/b29-18+ |
InChI Key |
PBFUWMOOMSXXJD-RDRPBHBLSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32)SCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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